molecular formula C15H15NO3 B2675330 (2-Amino-4,5-dimethoxyphenyl)(phenyl)methanone CAS No. 39996-22-0

(2-Amino-4,5-dimethoxyphenyl)(phenyl)methanone

Cat. No.: B2675330
CAS No.: 39996-22-0
M. Wt: 257.289
InChI Key: WNMYELHTHAILAM-UHFFFAOYSA-N
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Description

(2-Amino-4,5-dimethoxyphenyl)(phenyl)methanone: is an organic compound with the molecular formula C15H15NO3 It is characterized by the presence of an amino group, two methoxy groups, and a phenyl group attached to a methanone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Amino-4,5-dimethoxyphenyl)(phenyl)methanone typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-amino-4,5-dimethoxybenzaldehyde and benzoyl chloride.

    Reaction Conditions: The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to facilitate the formation of the methanone linkage.

    Procedure: The 2-amino-4,5-dimethoxybenzaldehyde is reacted with benzoyl chloride under reflux conditions in an appropriate solvent like dichloromethane. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: (2-Amino-4,5-dimethoxyphenyl)(phenyl)methanone can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, converting the methanone group to a hydroxyl group.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like alkyl halides in the presence of a base.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (2-Amino-4,5-dimethoxyphenyl)(phenyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a suitable candidate for investigating the mechanisms of enzyme catalysis and inhibition.

Medicine

In medicinal chemistry, this compound is explored for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of (2-Amino-4,5-dimethoxyphenyl)(phenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and methoxy groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The pathways involved may include enzyme inhibition, receptor modulation, or interaction with nucleic acids.

Comparison with Similar Compounds

Similar Compounds

  • (2-Amino-5-nitrophenyl)(phenyl)methanone
  • (2-Amino-5-chlorophenyl)(phenyl)methanone
  • (2-Amino-4,5-dimethoxyphenyl)(4-methylphenyl)methanone

Uniqueness

Compared to similar compounds, (2-Amino-4,5-dimethoxyphenyl)(phenyl)methanone is unique due to the presence of both amino and methoxy groups on the aromatic ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications.

Properties

IUPAC Name

(2-amino-4,5-dimethoxyphenyl)-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c1-18-13-8-11(12(16)9-14(13)19-2)15(17)10-6-4-3-5-7-10/h3-9H,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNMYELHTHAILAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)C2=CC=CC=C2)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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